2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile
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Overview
Description
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile typically involves the formation of the triazole ring followed by the introduction of the nitro and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a suitable nitrile precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous-flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is primarily related to its ability to interact with biological targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another triazole derivative with similar synthetic routes and applications.
3-methyl-1H-1,2,4-triazole: A simpler triazole compound used as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N5O2 |
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Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C10H7N5O2/c1-7-12-6-14(13-7)10-3-2-9(15(16)17)4-8(10)5-11/h2-4,6H,1H3 |
InChI Key |
DLDKXXZSSWORDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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